molecular formula C27H34O7 B13856168 14,15-Dehydro Budesonide Acetate

14,15-Dehydro Budesonide Acetate

Cat. No.: B13856168
M. Wt: 470.6 g/mol
InChI Key: BFKMMLGHEPOOBR-ABJGVCPCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

14,15-Dehydro Budesonide Acetate is a synthetic glucocorticoid compound. It is an intermediate in the synthesis of 14,15-Dehydro Budesonide, which is a derivative of Budesonide, a well-known corticosteroid used in the treatment of various inflammatory conditions. The molecular formula of this compound is C27H34O7, and it has a molecular weight of 470.56 g/mol.

Preparation Methods

The preparation of 14,15-Dehydro Budesonide Acetate involves several synthetic routes and reaction conditions. One common method starts with 16α-hydroxy prednisolone as the raw material. This compound undergoes a series of chemical reactions, including oxidation and esterification, to form the final product . Industrial production methods often utilize continuous flow processes to optimize reaction conditions and improve yield. These processes involve controlling parameters such as flow rate, temperature, and residence time to achieve the desired product with high purity .

Chemical Reactions Analysis

14,15-Dehydro Budesonide Acetate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce ketones and aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.

Common reagents and conditions used in these reactions include organic solvents like chloroform, dichloromethane, and methanol. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

14,15-Dehydro Budesonide Acetate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other glucocorticoid compounds, aiding in the study of steroid chemistry and synthesis.

    Biology: Researchers use this compound to investigate the biological effects of glucocorticoids on cellular processes and gene expression.

    Medicine: It serves as a reference material in the development and testing of new corticosteroid drugs for treating inflammatory diseases.

    Industry: The compound is utilized in the production of pharmaceuticals, particularly in the formulation of inhalers and nasal sprays for respiratory conditions.

Mechanism of Action

The mechanism of action of 14,15-Dehydro Budesonide Acetate involves binding to glucocorticoid receptors in target cells. This binding leads to changes in gene expression, resulting in the suppression of inflammatory responses. The compound decreases vasodilation and permeability of capillaries, as well as reduces leukocyte migration to sites of inflammation . These effects are mediated through the modulation of various molecular pathways, including the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory genes .

Comparison with Similar Compounds

14,15-Dehydro Budesonide Acetate is similar to other glucocorticoid compounds, such as:

    Budesonide: A widely used corticosteroid for treating asthma and inflammatory bowel disease.

    Prednisolone: Another corticosteroid used for its anti-inflammatory and immunosuppressive properties.

    Dexamethasone: Known for its potent anti-inflammatory effects and used in various medical conditions.

Compared to these compounds, this compound is unique due to its specific chemical structure and its role as an intermediate in the synthesis of 14,15-Dehydro Budesonide. This uniqueness allows for targeted research and development in the field of glucocorticoid chemistry and pharmacology.

Properties

Molecular Formula

C27H34O7

Molecular Weight

470.6 g/mol

IUPAC Name

[2-[(1R,4R,8S,9S,11S,12S,13R)-11-hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-2,14,17-trien-8-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C27H34O7/c1-5-6-23-33-22-12-19-18-8-7-16-11-17(29)9-10-25(16,3)24(18)20(30)13-26(19,4)27(22,34-23)21(31)14-32-15(2)28/h9-12,18,20,22-24,30H,5-8,13-14H2,1-4H3/t18-,20-,22+,23?,24+,25-,26-,27+/m0/s1

InChI Key

BFKMMLGHEPOOBR-ABJGVCPCSA-N

Isomeric SMILES

CCCC1O[C@@H]2C=C3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)COC(=O)C)C)O)C

Canonical SMILES

CCCC1OC2C=C3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)COC(=O)C)C)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.